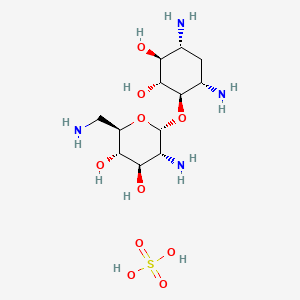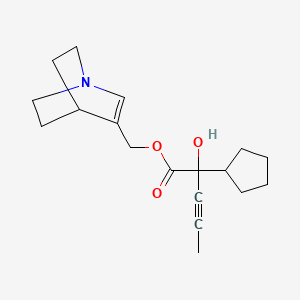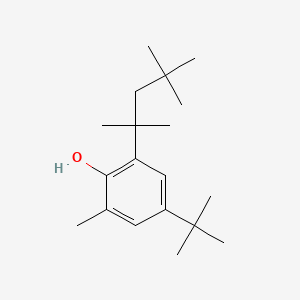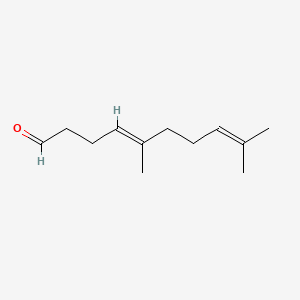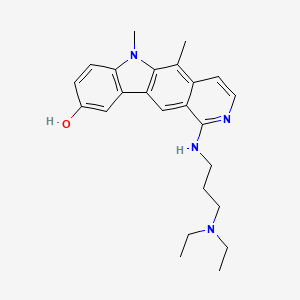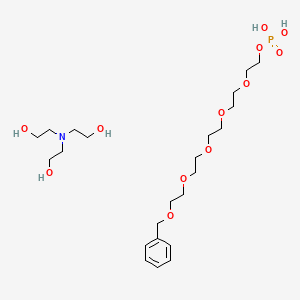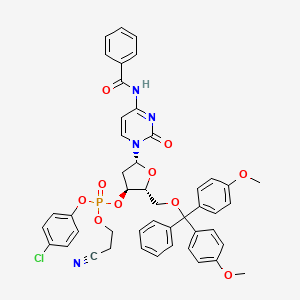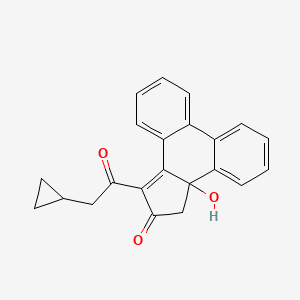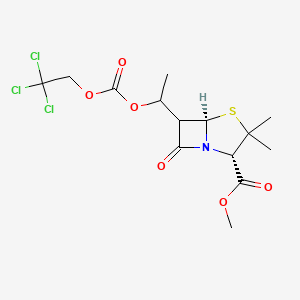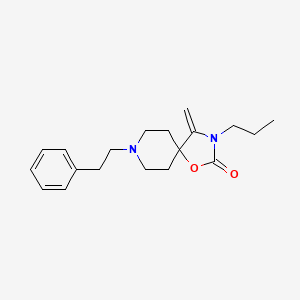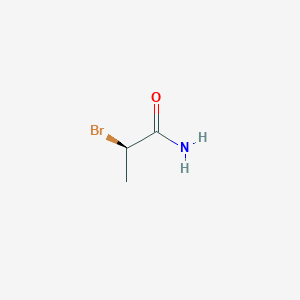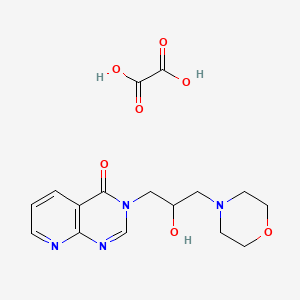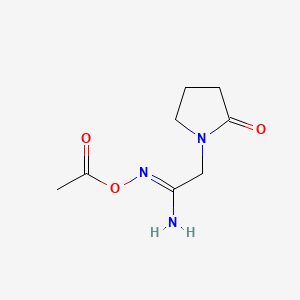
1-Pyrrolidineethanimidamide, N-(acetyloxy)-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidineethanimidamide, N-(acetyloxy)-2-oxo- is a chemical compound with a complex structure that includes a pyrrolidine ring, an ethanimidamide group, and an acetyloxy group
Vorbereitungsmethoden
The synthesis of 1-Pyrrolidineethanimidamide, N-(acetyloxy)-2-oxo- typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the ethanimidamide and acetyloxy groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethanimidamide Group: This step often involves the use of reagents such as amines and nitriles under controlled conditions.
Acetylation: The acetyloxy group is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-Pyrrolidineethanimidamide, N-(acetyloxy)-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidineethanimidamide, N-(acetyloxy)-2-oxo- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Pyrrolidineethanimidamide, N-(acetyloxy)-2-oxo- exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and context. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-Pyrrolidineethanimidamide, N-(acetyloxy)-2-oxo- can be compared with other similar compounds, such as:
2-(Pyrrolidin-1-yl)ethanimidamide: This compound has a similar structure but lacks the acetyloxy group.
1-Pyrrolidineethanimidamide, 3-hydroxy-, (3S)-: This compound includes a hydroxy group instead of the acetyloxy group.
Eigenschaften
CAS-Nummer |
126164-63-4 |
|---|---|
Molekularformel |
C8H13N3O3 |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
[(Z)-[1-amino-2-(2-oxopyrrolidin-1-yl)ethylidene]amino] acetate |
InChI |
InChI=1S/C8H13N3O3/c1-6(12)14-10-7(9)5-11-4-2-3-8(11)13/h2-5H2,1H3,(H2,9,10) |
InChI-Schlüssel |
LMZHNGXORTXFAL-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)O/N=C(/CN1CCCC1=O)\N |
Kanonische SMILES |
CC(=O)ON=C(CN1CCCC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


